tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Description
tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 2-position, a methoxy group at the 4-position, and a methyl group at the 2-position. The tert-butyl group enhances steric protection, while the aminomethyl and methoxy groups offer sites for hydrogen bonding and further functionalization .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(16-5)6-12(14,4)8-13/h9H,6-8,13H2,1-5H3 |
InChI Key |
KKPUGHVSDJAPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC)CN |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Ester Formation
A common early step involves reacting pyrrolidine-2-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) to form the Boc-protected pyrrolidine carboxylate ester.
Introduction of Aminomethyl Group at C2
The aminomethyl substituent at the 2-position can be introduced via:
- Lithiation of Boc-protected pyrrolidine esters using strong bases such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by reaction with electrophiles like formic pivalic anhydride or other formylating agents.
- Subsequent reduction or amination steps to convert formyl intermediates to aminomethyl groups.
- Careful temperature control during lithiation and electrophile addition is critical to maintain stereochemical integrity and avoid side reactions.
Methoxy Group Installation at C4
The methoxy substituent at the 4-position is typically introduced via esterification or alkylation reactions:
- Use of methoxycarbonyl or methoxy-substituted reagents during ring functionalization.
- Reaction conditions often involve mild acid catalysis or nucleophilic substitution under controlled temperatures.
- For example, methylation of hydroxy precursors or direct methoxycarbonylation during ring closure steps.
Final Deprotection and Purification
- After functional group installation, the Boc protecting group can be selectively removed or retained depending on downstream applications.
- Purification is commonly achieved by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
- Yields for final products typically range from 75% to over 90% depending on the scale and specific route.
Representative Experimental Procedure Summary
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Boc protection | Pyrrolidine derivative + Boc2O + DMAP, 25°C overnight, tertiary butanol | Boc-protected pyrrolidine ester | ~90 |
| Lithiation & formylation | nBuLi or LDA, -78°C, electrophile addition (formic pivalic anhydride) | Formylated intermediate | 75–90 |
| Aminomethyl introduction | Reduction/amination of formyl intermediate | Aminomethyl substituted pyrrolidine | 80–90 |
| Methoxy group installation | Alkylation or esterification with methoxy reagents | 4-methoxy substituted pyrrolidine | 80+ |
| Purification | Column chromatography | Pure this compound | 75–95 |
Summary of Key Literature and Patent Sources
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of different functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used as a precursor for the development of new drugs or as a pharmacological tool to study specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs and their substituent differences are summarized in Table 1.
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations:
- Substituent Position and Type : The 4-methoxy group in the target compound contrasts with the 4-fluoro substituent in its fluorinated analog (), altering electronic effects (electron-donating vs. electron-withdrawing) and hydrogen-bonding capacity.
- Aminomethyl vs. Hydroxymethyl: The aminomethyl group (target compound) provides a primary amine for nucleophilic reactions, whereas hydroxymethyl () offers a hydroxyl group for oxidation or esterification .
Biological Activity
tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is with a molecular weight of 200.28 g/mol. The compound's structure includes a tert-butyl group, an aminomethyl side chain, and a methoxy group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Boiling Point | Not available |
| Number of Heavy Atoms | 14 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| LogP (Partition Coefficient) | Not available |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like MRSA (Methicillin-resistant Staphylococcus aureus) .
In vitro studies suggest that the presence of the aminomethyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against bacterial pathogens. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrrolidine ring can lead to variations in antibacterial potency .
Anticancer Activity
Research has also explored the anticancer potential of pyrrolidine derivatives. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines. In particular, studies have shown that certain substituted pyrrolidines can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
For example, the compound's interaction with specific cellular targets has been linked to reduced viability in cancer cell lines such as HeLa and MCF-7. This suggests a promising avenue for developing new anticancer agents based on this structural framework .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited notable antibacterial activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option .
Case Study 2: Anticancer Properties
In another investigation focusing on cancer therapy, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being observed .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaH, THF, 0°C to RT | 78–93% | |
| Methoxy Incorporation | CH₃I, NaH, THF, 3 hr | 64% | |
| Final Deprotection | HCl (gaseous or aqueous), EtOAc extraction | 60–78% |
How are NMR, IR, and HRMS used to confirm structure and purity?
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy) .
- HRMS : Calculated vs. observed mass accuracy <2 ppm (e.g., C₁₄H₂₆N₂O₃: 294.1943 vs. 294.1948) .
Methodological Tip : Always cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals .
How can stereochemical configurations be resolved using crystallography?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for unambiguous stereochemical assignment :
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts .
- Refinement : Use SHELXL’s restraints for anisotropic displacement parameters. For example, reports an R factor of 0.037 for a similar Boc-pyrrolidine derivative .
- Challenges : Disordered methoxy groups require TLS parameterization .
How do substituent variations (e.g., methoxy vs. hydroxy) affect bioactivity?
Advanced Research Question
Comparative studies on analogs (e.g., 4-methoxy vs. 4-hydroxy derivatives) reveal:
Q. Table 2: Substituent Effects on Physicochemical Properties
| Substituent | logP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|---|
| 4-Methoxy | 2.1 | 0.8 | 120 ± 15 | |
| 4-Hydroxy | 1.6 | 3.2 | 45 ± 8 |
How should researchers address contradictory NMR or crystallography data?
Advanced Research Question
- Step 1 : Verify sample purity via HPLC (retention time >95%) .
- Step 2 : Re-examine NMR acquisition parameters (e.g., solvent, temperature). For example, methoxy signals split in CDCl₃ but not in DMSO-d₆ .
- Step 3 : Re-refine crystallographic models with alternate conformations. highlights SHELXL’s robustness in handling twinned data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
